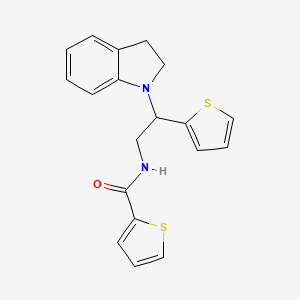

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a derivative of thiophene-2-carboxamide, which is a molecule of interest due to its potential biological activities. Thiophene derivatives have been extensively studied for their various pharmacological properties, including antimicrobial, antioxidant, antitumor, and antiarrhythmic activities .

Synthesis Analysis

The synthesis of thiophene-2-carboxamide derivatives typically involves the reaction of thiophene-2-carbonyl chloride with an appropriate amine. In the case of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, the reaction was carried out with thiophen-2-ylmethanamine . Although the specific synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is not detailed in the provided papers, it can be inferred that a similar approach could be used, substituting the appropriate indoline-based amine in the reaction.

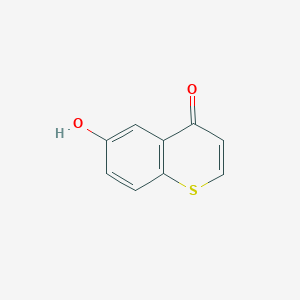

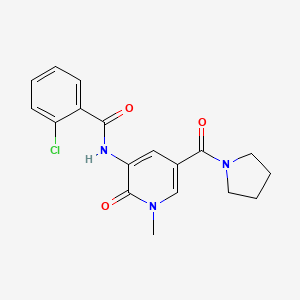

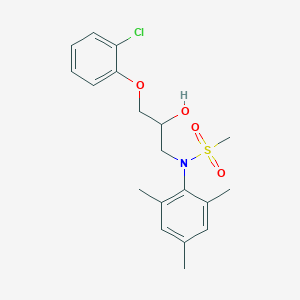

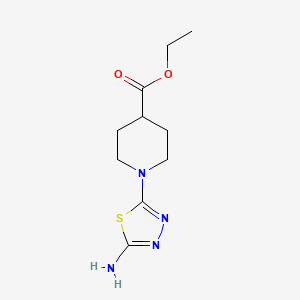

Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives has been characterized using techniques such as X-ray diffraction, spectroscopic methods, and computational chemistry approaches like DFT (Density Functional Theory) . These studies provide insights into the geometry and electronic structure of the molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the thiophene ring. The amide group can engage in hydrogen bonding and other non-covalent interactions, while the thiophene ring can undergo electrophilic substitution reactions. The specific reactivity of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide would depend on the substituents present on the thiophene rings and the indoline moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect the molecule's solubility, melting point, and stability. The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide against various microorganisms suggests that these compounds can interact effectively with biological systems . Additionally, the antioxidant and antitumor activities of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes indicate that these molecules can act as free radical scavengers and may interact with cancer cells . The antiarrhythmic, serotonin antagonist, and antianxiety activities of other thiophene derivatives further demonstrate the diverse biological potential of these compounds .

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

The compound N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is involved in various synthesis and reactivity studies. For instance, Aleksandrov et al. (2020) explored the synthesis of thiophene-carboxamide derivatives and their reactivity, highlighting the potential of such compounds in developing new chemical entities (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antimicrobial Applications

Compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide have been studied for their antimicrobial properties. Research by Altundas et al. (2010) on cycloalkylthiophene-Schiff bases and their metal complexes showed significant antibacterial and antifungal activities (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Biological Activity and Molecular Docking

The biological activities of thiophene-carboxamide derivatives have been a subject of interest. For instance, Cakmak et al. (2022) investigated the antimicrobial activity and performed molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, providing insights into its potential biological applications (Cakmak et al., 2022).

Anticancer Potential

The anticancer activity of thiophene-2-carboxamide derivatives has also been explored. Shareef et al. (2016) synthesized novel thiophene-2-carboxaldehyde derivatives and evaluated their antibacterial, antifungal, and anticancer activities, providing valuable information on the potential therapeutic applications of these compounds (Shareef et al., 2016).

Pharmaceutical Research

In pharmaceutical research, compounds similar to N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide are studied for their potential as drug candidates. Khurana et al. (2014) discussed the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation for cannabinoid receptors, indicating the diverse pharmaceutical applications of such compounds (Khurana et al., 2014).

Propriétés

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c22-19(18-8-4-12-24-18)20-13-16(17-7-3-11-23-17)21-10-9-14-5-1-2-6-15(14)21/h1-8,11-12,16H,9-10,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLVNWJSCABGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)

![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2503925.png)

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)